5-Bromo-2-iodo-4-methyl-3-pyridinamine

Description

Chemical Structure and Properties

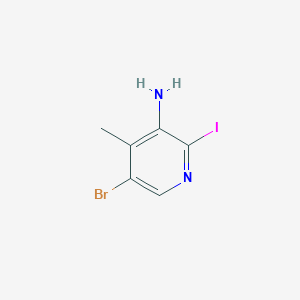

5-Bromo-2-iodo-4-methyl-3-pyridinamine (CAS 1150618-04-4, molecular formula C₆H₆BrIN₂) is a halogenated pyridine derivative featuring a six-membered aromatic ring with one nitrogen atom. Its substituents include:

- Bromine at position 5,

- Iodine at position 3,

- Methyl at position 4,

- Amino group at position 2.

The halogen atoms (Br and I) confer moderate to high reactivity, particularly in nucleophilic substitution and cross-coupling reactions. The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents and enabling interactions with biological targets.

Applications

This compound is primarily investigated for pharmaceutical applications, including kinase inhibitors and antiviral agents, due to its ability to mimic bioactive heterocycles .

Properties

Molecular Formula |

C6H6BrIN2 |

|---|---|

Molecular Weight |

312.93 g/mol |

IUPAC Name |

5-bromo-2-iodo-4-methylpyridin-3-amine |

InChI |

InChI=1S/C6H6BrIN2/c1-3-4(7)2-10-6(8)5(3)9/h2H,9H2,1H3 |

InChI Key |

DGNSIZLYYIBVPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1Br)I)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-2-methylpyridine Intermediate

A key intermediate for the target compound is 5-bromo-2-methylpyridine , which can be synthesized efficiently by the following method (adapted from CN101514184A):

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Esterification of 6-methyl-3-pyridinecarboxylic acid to ethyl ester | Ethanol, acid catalyst, 30–80°C | - | Mild conditions, high purity ester |

| 2 | Ammonolysis to 6-methyl-3-pyridinecarboxamide | Ammonia water, room temperature | - | Avoids acid chloride route, environmentally friendly |

| 3 | Hofmann degradation to 6-methyl-3-aminopyridine | Mild oxidative conditions | - | Converts amide to amine |

| 4 | Bromination to 5-bromo-2-methylpyridine | 48% HBr, CuBr catalyst, NaNO2 dropwise, 0–10°C | 50–67% | Controlled diazotization and bromination |

This route avoids formation of 3-position isomers, reduces by-products, and uses readily available raw materials with moderate to good yields (50–67%).

Amination at the 3-Position

The amino group at the 3-position can be introduced via reduction of nitro or amide precursors or by direct amination of halogenated intermediates. For example, 4-methyl-3-nitropyridine can be hydrogenated to 4-methyl-3-aminopyridine using Pd/C or Raney Ni catalysts under mild hydrogenation conditions (20–40°C, 0.5 MPa). This amine can then be subjected to further halogenation.

Synthetic Route to this compound

A plausible preparation method combines the above steps:

- Start from 6-methyl-3-pyridinecarboxylic acid to prepare 5-bromo-2-methylpyridine (as in 2.2).

- Convert methylpyridine to 3-aminopyridine derivative via reduction or Hofmann degradation.

- Perform selective iodination at the 2-position, potentially via diazonium salt chemistry or using iodinating agents under controlled conditions.

- Final purification yields this compound.

Detailed Reaction Conditions and Data

Bromination of 6-Methyl-3-aminopyridine to 5-Bromo-2-methylpyridine

| Parameter | Condition | Result |

|---|---|---|

| Solvent | 48% Hydrobromic acid | - |

| Catalyst | CuBr (0.022–0.028 mol) | - |

| Temperature | 0–10°C during NaNO2 addition | Control diazotization |

| NaNO2 addition | Saturated aqueous solution, dropwise | 1 hour stirring post-addition |

| Neutralization | 10% NaOH to pH 7–8 | - |

| Yield | 50–67% | White solid, mp 33–34°C |

| Characterization | 1H NMR, MS | Confirmed structure |

This method ensures regioselective bromination at the 5-position with minimal side products.

Stock Solution Preparation Data for 5-Bromo-2-iodo-4-methylpyridine (Related Compound)

| Amount (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |

|---|---|---|---|

| 1 | 3.3566 | 0.6713 | 0.3357 |

| 5 | 16.783 | 3.3566 | 1.6783 |

| 10 | 33.5661 | 6.7132 | 3.3566 |

This table from GlpBio shows solubility and stock solution preparation volumes for related compounds, useful for formulation and reaction setup.

Summary of Preparation Methods

| Step | Intermediate/Product | Method | Key Reagents | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 6-methyl-3-pyridinecarboxylic acid ethyl ester | Esterification | Ethanol, acid catalyst | High | Mild conditions |

| 2 | 6-methyl-3-pyridinecarboxamide | Ammonolysis | Ammonia water | High | Avoids acid chloride |

| 3 | 6-methyl-3-aminopyridine | Hofmann degradation | Oxidative reagents | Moderate | Converts amide to amine |

| 4 | 5-bromo-2-methylpyridine | Diazotization & bromination | HBr, CuBr, NaNO2 | 50–67% | Temperature controlled |

| 5 | This compound | Iodination | Iodinating agents, diazonium salt | Variable | Requires regioselectivity control |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-4-methyl-3-pyridinamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Coupling Reactions: Catalysts like palladium acetate and bases like potassium carbonate in solvents like tetrahydrofuran.

Major Products Formed

Substitution Products: Azides, thiocyanates, and other substituted derivatives.

Oxidation Products: N-oxides.

Reduction Products: Dehalogenated pyridines.

Coupling Products: Biaryl and alkyne derivatives.

Scientific Research Applications

There appears to be some confusion regarding the name of the compound. The query asks about "5-Bromo-2-iodo-4-methyl-3-pyridinamine," but the search results mainly provide information on "5-Bromo-2-iodo-4-methylpyridine" and "5-Bromo-3-iodo-4-methylpyridin-2-amine." Because of this, the following response will cover the applications of both compounds, but not in the form of well-documented case studies with comprehensive data tables, as this information is not available in the provided search results.

5-Bromo-2-iodo-4-methylpyridine

Overview:

5-Bromo-2-iodo-4-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5BrIN. It features bromine and iodine atoms attached to the pyridine ring, along with a methyl group at the 4-position. This compound is commonly used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science.

Scientific Research Applications:

- Intermediate in Organic Synthesis: 5-Bromo-2-iodo-4-methylpyridine serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Drug Development: This compound is utilized in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological pathways.

- Chemistry: In chemical reactions, 5-Bromo-2-iodo-4-methylpyridine's mechanism of action involves activating the halogen atoms (bromine and iodine) through the formation of reactive intermediates. In substitution reactions, the halogen atoms are replaced by nucleophiles, while in coupling reactions, they participate in forming new carbon-carbon bonds through palladium-catalyzed processes.

5-Bromo-3-iodo-4-methylpyridin-2-amine

Overview:

5-Bromo-3-iodo-4-methylpyridin-2-amine is a heterocyclic compound with the molecular formula C₆H₅BrINO. It features a pyridine ring substituted with bromine at position 5, iodine at position 3, a methyl group at position 4, along with an amino group at position 2. This compound has garnered attention because of its diverse biological activities.

Scientific Research Applications:

- Chemistry: 5-Bromo-3-iodo-4-methylpyridin-2-amine is used as a building block for synthesizing more complex molecules.

- Biology: The compound’s unique structure makes it a candidate for biological studies, including investigations into its interactions with biological macromolecules and potential bioactivity.

- Medicine: Research is ongoing into the medicinal applications of this compound, and its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

- Industry: This compound can be used in developing advanced materials, including liquid crystals and polymers, because of its ability to undergo various chemical modifications.

Antimicrobial Activity

Research indicates that 5-Bromo-3-iodo-4-methylpyridin-2-amine exhibits significant antimicrobial properties and has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4-methyl-3-pyridinamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound’s effects are mediated through pathways involving halogen bonding, hydrogen bonding, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity: The target compound’s dual halogenation (Br and I) enhances its utility in Suzuki-Miyaura cross-coupling reactions compared to mono-halogenated analogs like 2-bromopyridine . Diiodinated compounds (e.g., 3,5-diiodopyridin-2-amine) exhibit stronger electron-withdrawing effects, favoring electrophilic substitution but limiting solubility .

Solubility and Stability: The amino group in this compound improves aqueous solubility relative to non-aminated derivatives (e.g., 5-bromo-6-chloro-3-iodopyridin-2-amine) . Methyl groups (e.g., in 5-amino-3-bromo-2-methylpyridine) reduce steric hindrance compared to 4-methyl substitution in the target compound, affecting metabolic stability .

Biological Interactions :

- Trimethylsilyl-ethynyl derivatives (e.g., 5-bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine) show increased membrane permeability due to lipophilic groups, making them suitable for CNS-targeting drugs .

- Trihalogenated compounds (e.g., 5-bromo-6-chloro-3-iodopyridin-2-amine) are explored as herbicides but face stability challenges under UV exposure .

Synthetic Utility :

- 2-Bromopyridine serves as a foundational scaffold for synthesizing complex derivatives, though its lack of additional functional groups limits diversification .

- The target compound’s iodine atom allows for isotopic labeling (e.g., with ¹²⁵I) in tracer studies, a feature absent in bromine-only analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.